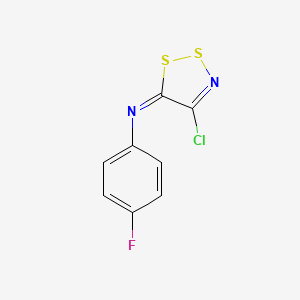
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine is a chemical compound with the molecular formula C8H4ClFN2S2 and a molecular weight of 246.712 g/mol . This compound belongs to the class of dithiazoles, which are heterocyclic compounds containing two sulfur atoms and one nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 4-chloro-N-(4-fluorophenyl)dithiazol-5-imine typically involves a multi-step process. One common method includes the reaction of Appel salt with anilines to produce 1,2,3-dithiazole-5-imines The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The dithiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Ring Transformation: The compound can undergo ring transformation reactions, such as the conversion to 3-haloisothiazole-5-carbonitriles using reagents like HBr or HCl.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-fluorophenyl)dithiazol-5-imine involves its interaction with specific molecular targets and pathways. For example, its antifungal activity is attributed to the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes . The compound binds to the active site of the enzyme CYP51, which is involved in the demethylation of lanosterol, thereby disrupting the cell membrane integrity and leading to fungal cell death .
Comparison with Similar Compounds
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine can be compared with other similar compounds, such as:
4-chloro-N-(4-chlorophenyl)-5H-1,2,3-dithiazol-5-imine: This compound has similar structural features but with a chlorine atom instead of a fluorine atom.
4-chloro-N-(4-methoxyphenyl)-5H-1,2,3-dithiazol-5-imine: This compound contains a methoxy group instead of a fluorine atom, which may affect its chemical properties and biological activities.
Properties
CAS No. |
65343-05-7 |
|---|---|
Molecular Formula |
C8H4ClFN2S2 |
Molecular Weight |
246.7 g/mol |
IUPAC Name |
4-chloro-N-(4-fluorophenyl)dithiazol-5-imine |
InChI |
InChI=1S/C8H4ClFN2S2/c9-7-8(13-14-12-7)11-6-3-1-5(10)2-4-6/h1-4H |
InChI Key |
GMPLQDWACPFCAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=C2C(=NSS2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















